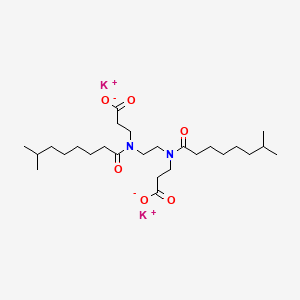
Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is a chemical compound with the molecular formula C26H48N2O6K2 and a molecular weight of 560.80 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic framework. This compound is used in various scientific and industrial applications due to its specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves the reaction of N,N’-ethane-1,2-diylbis(beta-alanine) with 1-oxoisononyl chloride in the presence of a base, followed by the addition of potassium hydroxide to form the dipotassium salt. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control measures: to ensure the compound meets industry standards
化学反应分析
Types of Reactions
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
Oxidation products: Carboxylic acids or ketones
Reduction products: Alcohols or amines
Substitution products: Various substituted derivatives depending on the nucleophile used
科学研究应用
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Applied in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
- Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxooctyl)-beta-alaninate]
- Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxodecyl)-beta-alaninate]
Uniqueness
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is unique due to its specific chain length and branching, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
生物活性
Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate), with CAS number 94277-06-2, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C26H48K2N2O6
- Molecular Weight : 540.76 g/mol
- InChI Key : JYJIHAKTINQWOI-UHFFFAOYSA-N
- LogP : 6.27
These properties suggest that the compound has significant lipophilicity, which may influence its biological interactions and absorption characteristics.
The biological activity of dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) is primarily attributed to its ability to interact with various biological targets. The compound is believed to function as a chelating agent and a surfactant, which may enhance its efficacy in biological systems by facilitating the transport of other active molecules across cellular membranes.
Potential Biological Activities
-
Antioxidant Activity :
- Research indicates that similar compounds exhibit antioxidant properties, which could play a role in reducing oxidative stress in cells.
-
Antimicrobial Effects :
- Preliminary studies suggest that dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) may possess antimicrobial properties against various pathogens.
-
Cell Proliferation :
- Investigations into cell cultures have shown that this compound can influence cell proliferation rates, potentially acting as a growth factor or modulator.
Case Studies
Several studies have explored the biological effects of dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate):
-
Study on Antioxidant Activity :
A study conducted on cultured human fibroblasts demonstrated that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent. -
Antimicrobial Testing :
In vitro tests against Escherichia coli and Staphylococcus aureus revealed that the compound exhibited inhibitory effects at certain concentrations, suggesting its potential utility in developing antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduction in ROS levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cell Proliferation | Increased proliferation in fibroblasts |
Applications
Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) has potential applications in:
- Pharmaceuticals : As an antioxidant or antimicrobial agent.
- Cosmetics : Due to its surfactant properties.
- Agriculture : As a potential biopesticide or growth enhancer.
属性
CAS 编号 |
94277-06-2 |
|---|---|
分子式 |
C26H46K2N2O6 |
分子量 |
560.8 g/mol |
IUPAC 名称 |
dipotassium;3-[2-[2-carboxylatoethyl(7-methyloctanoyl)amino]ethyl-(7-methyloctanoyl)amino]propanoate |
InChI |
InChI=1S/C26H48N2O6.2K/c1-21(2)11-7-5-9-13-23(29)27(17-15-25(31)32)19-20-28(18-16-26(33)34)24(30)14-10-6-8-12-22(3)4;;/h21-22H,5-20H2,1-4H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI 键 |
QQCISQVLWRVORS-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCC(=O)N(CCC(=O)[O-])CCN(CCC(=O)[O-])C(=O)CCCCCC(C)C.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















